
1,2,3,4-Tetrahydro-β-carboline-13C,d2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydro-β-carboline, also known as tetrahydro-β-carboline and tetrahydronorharmane, is a natural organic derivative of beta-carboline . It is an alkaloid chemically related to tryptamines . Derivatives of this compound have a variety of pharmacological properties . It is a serotonin reuptake inhibitor and a metabolite of tryptamine .
Synthesis Analysis
1,2,3,4-Tetrahydro-β-carboline-13C,d2 is a product for proteomics research . It has been the target of extensive synthetic efforts due to the presence of the scaffold in numerous natural products and synthetic targets . A series of 1-substituted 1,2,3,4-tetrahydro- and 3,4-dihydro-β-carboline derivatives have been synthesized and evaluated for antitumor activity .Molecular Structure Analysis
The molecular formula of 1,2,3,4-Tetrahydro-β-carboline-13C,d2 is C10(13C)H10D2N2 . The structure of this compound is determined by its tricyclic, pyridine-fused indole framework .Chemical Reactions Analysis
1,2,3,4-Tetrahydro-β-carbolines (THβCs) are a pharmacologically important group of compounds belonging to the indole alkaloids . They possess a vast spectrum of biological activities . A stereocenter at C1 is a typical feature in natural THβCs and establishment of this stereocenter has received plenty of attention .Physical And Chemical Properties Analysis
The molecular weight of 1,2,3,4-Tetrahydro-β-carboline-13C,d2 is 175.23 .科学的研究の応用
Cancer Research
1,2,3,4-Tetrahydro-β-carboline-13C,d2 is identified as a mitotic kinesin inhibitor , which is a novel class of anti-cancer agents . These inhibitors are crucial in cancer research for their potential to halt the proliferation of cancer cells by interfering with the mitotic process. The compound’s isotopic labeling (13C,d2 ) allows for precise tracking in metabolic studies, making it valuable for understanding the dynamics of cancer cell metabolism and the mechanism of action of potential anti-cancer drugs.
Neurodegenerative Disease Studies
This compound is used in studies targeting neurodegenerative diseases . Its ability to cross the blood-brain barrier and its activity in the central nervous system make it a promising candidate for the development of therapeutic agents against diseases like Alzheimer’s and Parkinson’s. The isotopic enrichment (13C,d2 ) enhances the detection sensitivity in spectroscopic studies, aiding in the elucidation of neurodegenerative pathways.
Proteomics Research
In proteomics, 1,2,3,4-Tetrahydro-β-carboline-13C,d2 serves as a reference compound for protein identification and quantification . The stable isotopic labels (13C,d2 ) are used in mass spectrometry to differentiate between the compound and naturally occurring molecules, providing a clearer picture of protein interactions and functions.
Pharmacokinetics and Drug Metabolism
The isotopic labels (13C,d2 ) in this compound are beneficial for pharmacokinetic studies . Researchers can track the absorption, distribution, metabolism, and excretion (ADME) of drugs using this labeled compound as a tracer. This helps in understanding the drug’s behavior in the body and optimizing dosing regimens.
Synthetic Chemistry and Drug Design
1,2,3,4-Tetrahydro-β-carboline-13C,d2 is a valuable scaffold in synthetic chemistry . Its structure is a key intermediate in the synthesis of various β-carboline derivatives, which are explored for their therapeutic potential. The isotopic labeling aids in the study of reaction mechanisms and the design of new drugs.
Biological Marker Development
Due to its unique isotopic labeling, this compound can be developed as a biological marker . It can be used to trace specific biochemical pathways or as a diagnostic tool in medical research, particularly in the discovery of biomarkers for various diseases.
作用機序
Target of Action
The primary target of 1,2,3,4-Tetrahydro-β-carboline-13C,d2 is mitotic kinesin . Kinesins are motor proteins that play a crucial role in intracellular transport and cell division. They are involved in the movement of organelles, vesicles, and chromosomes along microtubules .
Mode of Action
1,2,3,4-Tetrahydro-β-carboline-13C,d2 acts as an inhibitor of mitotic kinesin . By inhibiting kinesin, it disrupts the normal function of the protein, leading to alterations in cell division and intracellular transport . It also acts as a serotonin reuptake inhibitor , which increases the amount of serotonin, a neurotransmitter, in the brain .
Biochemical Pathways
The compound’s action on mitotic kinesin affects the cell division process , potentially leading to cell death, particularly in rapidly dividing cells such as cancer cells . Its action as a serotonin reuptake inhibitor affects the serotonergic pathway in the brain, which is involved in mood regulation .
Result of Action
The inhibition of mitotic kinesin by 1,2,3,4-Tetrahydro-β-carboline-13C,d2 can lead to cell death , making it a potential anti-cancer agent . Its action as a serotonin reuptake inhibitor can lead to increased serotonin levels in the brain, which could potentially have effects on mood .
Safety and Hazards
将来の方向性
1,2,3,4-Tetrahydro-β-carbolines (THβCs) are under constant study for their use in novel pharmacological applications . They are present in drugs currently available on the market, drug candidates under development, and many other pharmacologically interesting compounds . C1-Substituted THβCs have a wide variety of pharmacological properties, including PDE5-inhibitory, antimalarial, antiviral, and antitumor activities . This makes them a synthetically interesting subgroup among the THβCs .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of 1,2,3,4-Tetrahydro-β-carboline-13C,d2 involves the reduction of the corresponding β-carboline using deuterium gas and 13C labeled reagents.", "Starting Materials": [ "β-carboline", "Deuterium gas", "13C labeled reagents" ], "Reaction": [ "Step 1: The β-carboline is dissolved in a suitable solvent such as ethanol or methanol.", "Step 2: Deuterium gas is bubbled through the solution for several hours to allow for complete deuteration.", "Step 3: 13C labeled reagents are added to the solution and the reaction is allowed to proceed for several more hours.", "Step 4: The product is purified using standard techniques such as column chromatography or recrystallization.", "Step 5: The final product, 1,2,3,4-Tetrahydro-β-carboline-13C,d2, is obtained as a pure compound and can be characterized using various analytical techniques such as NMR spectroscopy or mass spectrometry." ] } | |
CAS番号 |
1216889-99-4 |
製品名 |
1,2,3,4-Tetrahydro-β-carboline-13C,d2 |
分子式 |
C11H12N2 |
分子量 |
175.236 |
IUPAC名 |
1,1-dideuterio-2,3,4,9-tetrahydropyrido[3,4-b]indole |
InChI |
InChI=1S/C11H12N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,12-13H,5-7H2/i7+1D2 |
InChIキー |
CFTOTSJVQRFXOF-PCXFDFCJSA-N |
SMILES |
C1CNCC2=C1C3=CC=CC=C3N2 |
同義語 |
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole-13C,d2; 1,2,3,4-Tetrahydronorharman-13C,d2; Noreleagnine-13C,d2; Tetrahydronorharman-13C,d2; THBC-13C,d2; Tryptoline-13C,d2; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




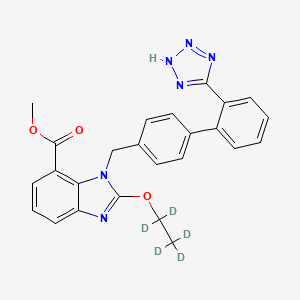
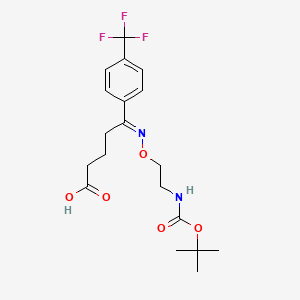
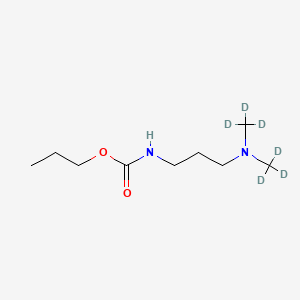
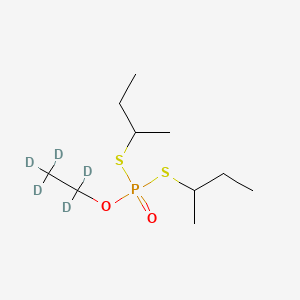
![3-{2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenyl beta-D-glucopyranosiduronic acid](/img/structure/B565080.png)

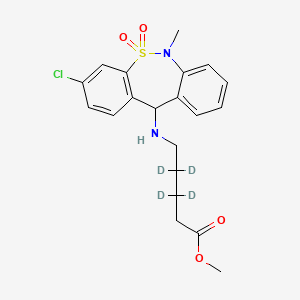


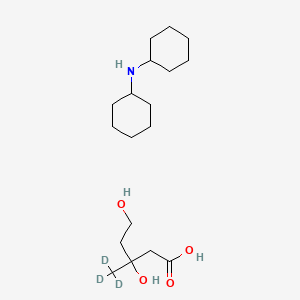
![[6-(Hydroxymethyl)-4-methoxy-5-methylpyridin-3-yl]methyl 2-methylbenzoate](/img/structure/B565095.png)